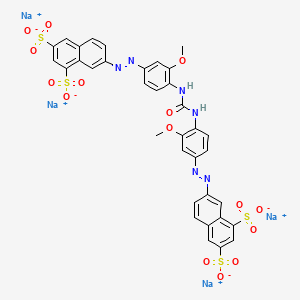
Tetrasodium 7,7'-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bisnaphthalene-1,3-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium 7,7’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bisnaphthalene-1,3-disulphonate is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications. The compound’s structure includes multiple aromatic rings and sulfonate groups, which contribute to its solubility in water and its ability to bind to various substrates.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium 7,7’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bisnaphthalene-1,3-disulphonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is formed.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations to maximize yield and purity. The final product is often purified through crystallization or filtration techniques.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium 7,7’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bisnaphthalene-1,3-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, affecting its color.
Reduction: Reduction reactions can break down the azo bonds, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: The major products are often quinones or other oxidized aromatic compounds.
Reduction: The primary products are aromatic amines.
Substitution: The products depend on the substituents introduced, which can vary widely.
Scientific Research Applications
Tetrasodium 7,7’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bisnaphthalene-1,3-disulphonate has several scientific research applications:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures to visualize cellular components.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Widely used as a dye in textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various substrates to which it binds, forming stable complexes. The pathways involved often include interactions with proteins and other macromolecules, altering their properties and functions.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bisnaphthalene-1,3-disulphonate
- Tetrasodium 4,4’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bisnaphthalene-1,3-disulphonate
Uniqueness
Tetrasodium 7,7’-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bisnaphthalene-1,3-disulphonate is unique due to its specific structural configuration, which imparts distinct color properties and solubility characteristics. Its ability to form stable complexes with various substrates makes it particularly valuable in industrial and research applications.
Properties
CAS No. |
68227-41-8 |
|---|---|
Molecular Formula |
C35H24N6Na4O15S4 |
Molecular Weight |
988.8 g/mol |
IUPAC Name |
tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxyphenyl]carbamoylamino]-3-methoxyphenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C35H28N6O15S4.4Na/c1-55-31-15-23(40-38-21-5-3-19-11-25(57(43,44)45)17-33(27(19)13-21)59(49,50)51)7-9-29(31)36-35(42)37-30-10-8-24(16-32(30)56-2)41-39-22-6-4-20-12-26(58(46,47)48)18-34(28(20)14-22)60(52,53)54;;;;/h3-18H,1-2H3,(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 |
InChI Key |
IYQIZSSDYZJUES-UHFFFAOYSA-J |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)NC4=C(C=C(C=C4)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



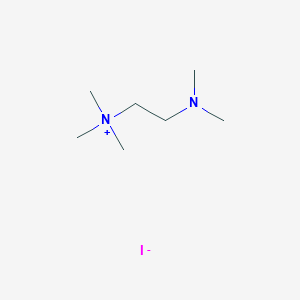
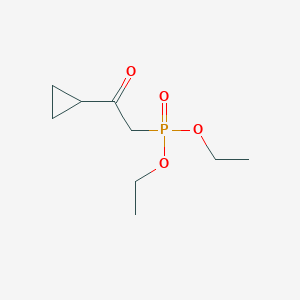
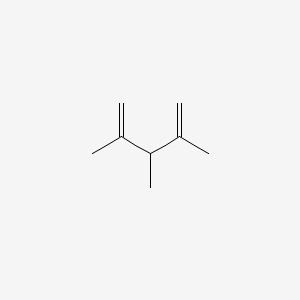
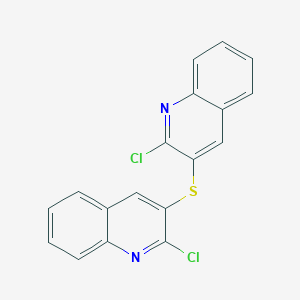

![3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one](/img/structure/B14468052.png)
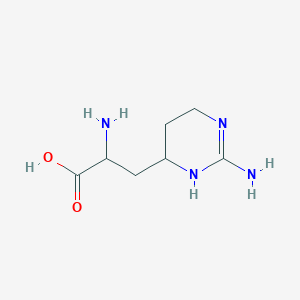
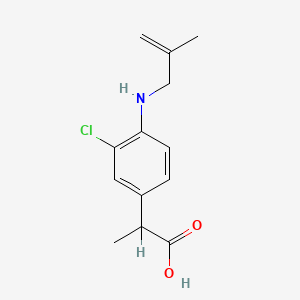
![[3-(Chloroacetyl)phenyl]acetonitrile](/img/structure/B14468077.png)
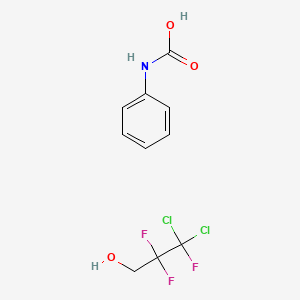
![2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate](/img/structure/B14468098.png)
![2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14468110.png)

